N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine is a small molecule that has gained attention in recent years due to its potential therapeutic and environmental applications. It is a thiazole derivative that exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various targets, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of STK338388.
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, 1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine can bind to certain receptors on cell membranes, modulating signal transduction pathways .
Cellular Effects
The effects of 1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Moreover, 1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine has been found to affect mitochondrial function, leading to changes in energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the target molecule. For instance, the compound has been shown to inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects . Additionally, 1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . In vivo studies indicate that the compound may undergo metabolic degradation, leading to a decrease in its efficacy over time . Long-term exposure to 1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At higher doses, it can induce toxic effects, including oxidative damage and apoptosis . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become prominent . These findings highlight the importance of dosage optimization in therapeutic applications of 1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine .
Metabolic Pathways
1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism . For instance, the compound can modulate the activity of enzymes in the glycolytic pathway, affecting glucose metabolism and ATP production . Additionally, 1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine has been shown to influence the pentose phosphate pathway, which is crucial for generating reducing equivalents and nucleotide synthesis . These interactions highlight the compound’s role in maintaining cellular redox balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing for its accumulation in specific cellular compartments . Once inside the cell, 1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine can bind to intracellular proteins, influencing its localization and activity . These interactions are essential for the compound’s biological effects, as they determine its availability and function within different cellular contexts .
Subcellular Localization
The subcellular localization of 1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and cytoplasm . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action . For example, the presence of a nuclear localization signal allows 1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine to enter the nucleus and interact with DNA and transcription factors . Similarly, mitochondrial targeting sequences enable the compound to influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine typically involves the reaction of thiazole derivatives with guanidine compounds. One common method involves the condensation of 2-aminothiazole with cyanamide under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine is unique due to its specific combination of a thiazole ring and guanidine moiety, which imparts distinct biological activities and chemical reactivity. Its ability to interact with DNA and topoisomerase II sets it apart from other thiazole derivatives, making it a promising candidate for further research and development.
Properties
CAS No. |
41812-62-8 |
---|---|
Molecular Formula |
C4H6N4OS |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
(1E)-1-(4-oxo-1,3-thiazolidin-2-ylidene)guanidine |
InChI |
InChI=1S/C4H6N4OS/c5-3(6)8-4-7-2(9)1-10-4/h1H2,(H4,5,6,7,8,9) |
InChI Key |
XHXUEDUFPLPHGS-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N\C(=N)N)/S1 |
SMILES |
C1C(=O)N=C(S1)N=C(N)N |
Canonical SMILES |
C1C(=O)NC(=NC(=N)N)S1 |
41812-62-8 | |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.